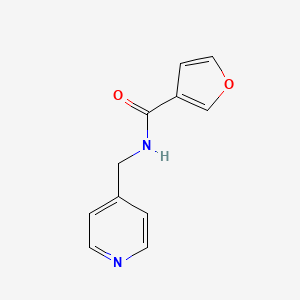
N-(4-pyridylmethyl)furan-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-pyridylmethyl)furan-3-carboxamide” is a chemical compound with the molecular formula C11H10N2O2 and a molecular weight of 202.213. It is a type of furan carboxamide , a class of compounds that includes well-known fungicides such as carboxine, oxicarboxine, and boscalid .
Molecular Structure Analysis
The crystal structure of a similar compound, “N-(pyridin-2-ylmethyl)furan-2-carboxamide”, was elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . In this molecule, the dihedral angle between furan and pyridine rings is 73.52 (14)° . The compound crystallized in an orthorhombic lattice with a space group of Pca21 .Chemical Reactions Analysis
Furan carboxamides are known to undergo photodegradation reactions involving singlet oxygen (1O2) and triplet chromophoric dissolved organic matter (3CDOM*) . The furan is expected to react exclusively with 1O2, while the anilide should be oxidized by 3CDOM* .科学的研究の応用
Synthesis and Antimicrobial Activity
A study presented the synthesis and characterization of a series of furan-3-carboxamides, highlighting their preliminary in vitro antimicrobial activity against various microorganisms. This research demonstrates the compound's potential as a versatile scaffold for developing new antimicrobial agents. The structure-activity relationship (QSAR) was investigated to correlate the physicochemical parameters with their biological activity, showcasing the scientific interest in tailoring furan-3-carboxamide derivatives for enhanced antimicrobial properties (Zanatta et al., 2007).
Chemical Synthesis and Radioactive Labeling
The chemical synthesis and introduction of carbon-14 into the molecule of 4-methyl-2-pyridyl-2-furamide hydrochloride (MEPAF) was elaborated, underlining the importance of furan derivatives in developing labeled compounds for biological and pharmacological studies. This process involves the synthesis of furan-2-14C-carboxylic acid, indicating the role of such compounds in tracer studies and drug development (Ozdowska, 1978).
Enzymatic Polymerization and Sustainable Materials
Research into furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides highlighted the potential of these materials as sustainable alternatives to traditional polyphthalamides. These compounds are promising for high-performance material applications, demonstrating the importance of furan derivatives in the development of environmentally friendly polymers (Jiang et al., 2015).
Drug Discovery and Molecular Recognition
A novel agonist of the alpha7 neuronal nicotinic acetylcholine receptor, based on a furo[2,3-c]pyridine-5-carboxamide scaffold, was identified as a potential treatment for cognitive deficits in schizophrenia. This discovery underscores the therapeutic relevance of furan derivatives in addressing complex neurological disorders, offering insights into the design of selective receptor agonists (Wishka et al., 2006).
Supramolecular Chemistry and Sensing Applications
The design and synthesis of pyrrole and furan-based pyridine/pyridinium bisamides were explored for their potential as supramolecular gelators. These compounds exhibit selective metal ion binding and can distinguish between various amino acids and sugars, demonstrating the utility of furan derivatives in creating functional materials for sensing applications (Panja et al., 2018).
作用機序
Target of Action
Similar compounds have been studied for their anti-tubercular activity against mycobacterium tuberculosis h37ra .
Mode of Action
It’s worth noting that the compound’s structure, which includes a furan ring and a pyridine ring, may play a role in its interactions with its targets . The dihedral angle between these rings could influence the compound’s binding affinity .
Biochemical Pathways
Similar compounds have been shown to exhibit anti-tubercular activity, suggesting that they may interfere with the biochemical pathways essential for the survival and replication of mycobacterium tuberculosis .
Result of Action
Similar compounds have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting potential antimicrobial effects.
特性
IUPAC Name |
N-(pyridin-4-ylmethyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-11(10-3-6-15-8-10)13-7-9-1-4-12-5-2-9/h1-6,8H,7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUAGRTWVKMTMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CNC(=O)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

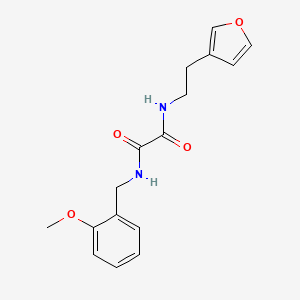
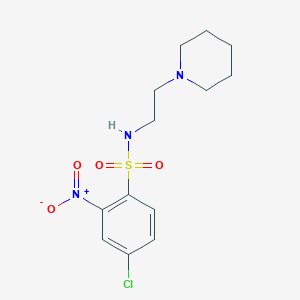
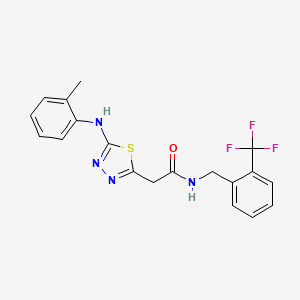
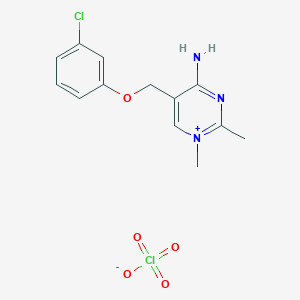
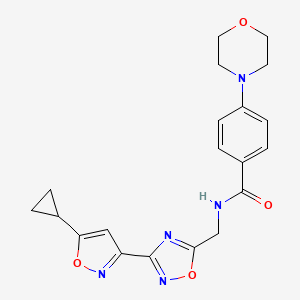
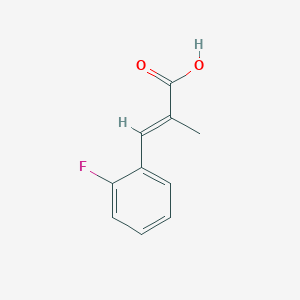
![Methyl 6-ethyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2977501.png)
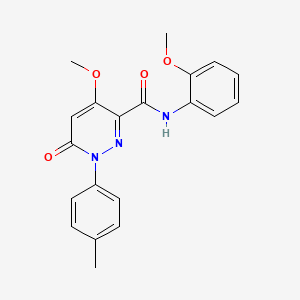
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide](/img/structure/B2977503.png)
![7-benzyl-3,9-dimethyl-1-[(2-methylphenyl)methyl]-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2977504.png)
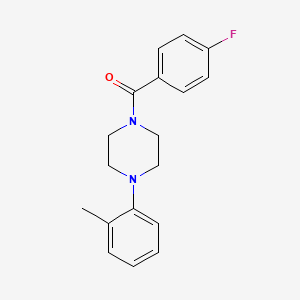
![2-[(5-Chloro-6-oxo-1H-pyridazin-4-yl)sulfanyl]-N-methylacetamide](/img/structure/B2977507.png)
![2-fluoro-N-[[5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2977509.png)
